molecular formula C52H78Br2O6 B12585053 2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene CAS No. 227024-06-8

2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene

Cat. No.: B12585053
CAS No.: 227024-06-8
M. Wt: 959.0 g/mol
InChI Key: QPDFKSREPTWAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene: is a complex organic compound characterized by its unique structure, which includes multiple bromopentyl and hexyloxy groups attached to a triphenylene core. This compound is of significant interest in the field of materials science, particularly in the development of liquid crystalline materials and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and materials.

Biology

While not extensively studied in biology, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties .

Medicine

Industry

In industry, this compound is used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene exerts its effects is primarily related to its ability to form stable, ordered structures. The triphenylene core facilitates π-π stacking interactions, while the hexyloxy and bromopentyl groups enhance solubility and processability . These interactions are crucial for the compound’s performance in liquid crystalline materials and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene is unique due to the combination of bromopentyl and hexyloxy groups, which provide a balance of solubility, reactivity, and structural stability. This makes it particularly valuable for applications requiring ordered, conductive materials .

Properties

CAS No.

227024-06-8

Molecular Formula

C52H78Br2O6

Molecular Weight

959.0 g/mol

IUPAC Name

2,3-bis(5-bromopentoxy)-6,7,10,11-tetrahexoxytriphenylene

InChI

InChI=1S/C52H78Br2O6/c1-5-9-13-21-29-55-47-35-41-42-36-48(56-30-22-14-10-6-2)50(58-32-24-16-12-8-4)38-44(42)46-40-52(60-34-26-18-20-28-54)51(59-33-25-17-19-27-53)39-45(46)43(41)37-49(47)57-31-23-15-11-7-3/h35-40H,5-34H2,1-4H3

InChI Key

QPDFKSREPTWAGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCBr)OCCCCCBr)OCCCCCC)OCCCCCC)OCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.